molecular formula C11H9BrO4 B2562143 7-Bromo-3-methyl-1-oxoisochromane-3-carboxylic acid CAS No. 951901-84-1

7-Bromo-3-methyl-1-oxoisochromane-3-carboxylic acid

Cat. No. B2562143
M. Wt: 285.093
InChI Key: HADYBUOGLZAULR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-3-methyl-1-oxoisochromane-3-carboxylic acid, also known as BMIOIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a derivative of isochroman-1-one and is widely used in the synthesis of other organic compounds.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research by Barker and Ellis (1970) describes a simplified synthesis of 7-hydroxy-4-oxochromen-2-carboxylic acid, a compound related to 7-Bromo-3-methyl-1-oxoisochromane-3-carboxylic acid. Bromination techniques relevant to this compound are discussed, highlighting the chemical processes involved in synthesizing bromo-derivatives of chromones Barker & Ellis, 1970.

  • Chemical Reactions and Properties : A study by Bellucci, Marioni, and Marsili (1972) investigates the bromination of certain carboxylic acids and the stereochemical results of these reactions. This study provides insights into the chemical behavior of brominated carboxylic acids, which is relevant for understanding the properties of 7-Bromo-3-methyl-1-oxoisochromane-3-carboxylic acid Bellucci, Marioni, & Marsili, 1972.

Potential Pharmacological Applications

  • Antinociceptive Activity : Kirillov et al. (2015) conducted a study on derivatives of 7-Bromo-3-methyl-1-oxoisochromane-3-carboxylic acid, demonstrating antinociceptive activity. This suggests potential applications in pain management or as part of analgesic compounds Kirillov, Makhmudov, Nikiforova, & Mardanova, 2015.

  • Structural Analysis in Drug Development : Seidel et al. (2020) focus on the structural elucidation of brominated carboxylic acids, which is critical for understanding the molecular interactions and conformations in the development of new drugs. This research can inform the use of 7-Bromo-3-methyl-1-oxoisochromane-3-carboxylic acid in pharmaceutical contexts Seidel, Nöthling, Goddard, & Lehmann, 2020.

Applications in Organic Chemistry

  • Role in Organic Synthesis : Research by Aragão et al. (2005) discusses the synthesis of complex organic compounds, indicating the potential role of 7-Bromo-3-methyl-1-oxoisochromane-3-carboxylic acid in the formation of novel organic structures. This highlights its importance in the field of synthetic organic chemistry Aragão, Constantino, Beatriz, & da Silva, 2005.

  • Exploration of Novel Compounds : The study by James et al. (2006) on the formation of novel polycyclic cage compounds through the manipulation of similar compounds to 7-Bromo-3-methyl-1-oxoisochromane-3-carboxylic acid sheds light on its potential applications in creating new molecular architectures James, Rath, Suresh, & Nair, 2006.

  • Development of Chiral Sources : Martinez et al. (2002) describe the synthesis of a chiral source derived from a structurally related compound, demonstrating the potential of 7-Bromo-3-methyl-1-oxoisochromane-3-carboxylic acid in developing chiral compounds for use in asymmetric synthesis Martínez, Vilar, Fraile, Cerero, & Maroto, 2002.

properties

IUPAC Name

7-bromo-3-methyl-1-oxo-4H-isochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO4/c1-11(10(14)15)5-6-2-3-7(12)4-8(6)9(13)16-11/h2-4H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADYBUOGLZAULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(C=C2)Br)C(=O)O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-3-methyl-1-oxoisochromane-3-carboxylic acid

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